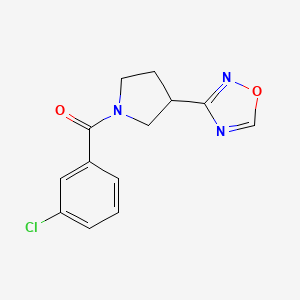

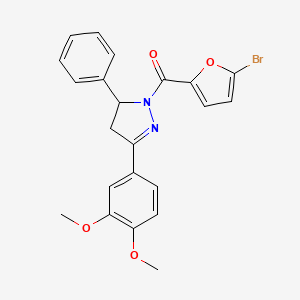

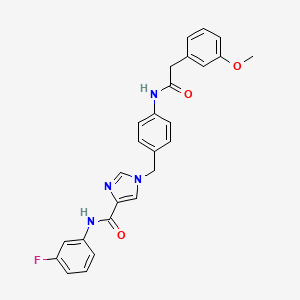

(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(3-chlorophenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

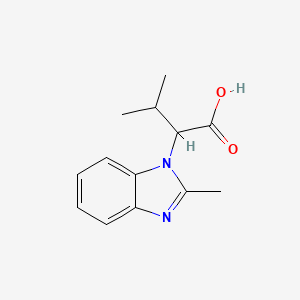

The compound “(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(3-chlorophenyl)methanone” is a derivative of 1,2,4-oxadiazole . Oxadiazole derivatives have been found to exhibit a broad spectrum of biological activities . Particularly, some oxadiazole derivatives have been identified as potent agonists of the G-protein coupled bile acid receptor-1 (GPBAR1), which is a prominent target for the treatment of metabolic and inflammatory diseases .

Synthesis Analysis

The synthesis of oxadiazole derivatives involves the design and biological evaluation of the compounds . The process includes the construction of the ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The synthesis process is followed by desulfurization and intramolecular rearrangement .Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is characterized by a five-membered ring, which includes three carbon atoms and two nitrogen atoms . The structure also includes a pyrrolidine ring, which contributes to the stereochemistry of the molecule .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of oxadiazole derivatives include annulation reactions, followed by desulfurization and intramolecular rearrangement . These reactions can yield a high percentage of the desired product .Physical And Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives are influenced by the presence of the pyrrolidine ring . These compounds comply with Lipinski and Veber rules, indicating good bioavailability .Scientific Research Applications

Synthesis and Molecular Docking as Anticancer and Antimicrobial Agents One area of application involves the synthesis of novel heterocyclic compounds incorporating biologically active moieties like oxazole, pyrazoline, and pyridine. These compounds have been studied for their anticancer activity against a wide panel of cancer cell lines, showing promising results for specific derivatives. Additionally, their antibacterial and antifungal activities have been documented, indicating potential utility in overcoming microbial resistance to pharmaceutical drugs. The molecular docking studies support their potential application, highlighting the significance of these compounds in the development of new therapeutic agents (Katariya, Vennapu, & Shah, 2021).

Structural Isomorphism and Chlorine-Methyl Exchange Research on isomorphous structures, including small heterocyclic analogues, adheres to the chlorine-methyl exchange rule. This work provides insights into the crystal packing and disorder within these compounds, potentially aiding in the development of new materials or drugs with enhanced properties. The investigation into these isomorphous structures could further our understanding of molecular interactions and aid in the design of compounds with desired physical and chemical characteristics (Swamy et al., 2013).

Antimicrobial and Antimycobacterial Activity of Derivatives Derivatives of nicotinic acid hydrazide, including compounds with pyridine methanone structures, have been synthesized and evaluated for their antimycobacterial activity. This research underscores the potential of these compounds in addressing infectious diseases caused by mycobacteria, showcasing their importance in the development of new antimicrobial therapies (Sidhaye et al., 2011).

Molecular Docking and Spectroscopic Analysis for Antimicrobial Activity The detailed molecular and spectroscopic analysis of certain pyrazoline derivatives has been conducted, demonstrating their antibacterial and antifungal effects. Such studies are crucial for the rational design of new drugs, allowing for the prediction of compound efficacy and mode of action based on their molecular structure (Sivakumar et al., 2021).

Development of Precipitation-Resistant Solution Formulations Research has also focused on the development of suitable formulations for poorly water-soluble compounds, aiming to improve in vivo exposure. This is particularly relevant for compounds intended for the treatment of specific conditions, such as arrhythmia, where enhanced plasma concentrations can significantly impact therapeutic efficacy (Burton et al., 2012).

Future Directions

The future directions in the research of oxadiazole derivatives involve the design of new compounds with different biological profiles . The aim is to discover novel molecules with excellent agricultural and medicinal activities . The pharmacokinetic properties of these compounds suggest that they might be exploited to achieve effective drug candidates to treat GPBAR1 related disorders .

properties

IUPAC Name |

(3-chlorophenyl)-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3O2/c14-11-3-1-2-9(6-11)13(18)17-5-4-10(7-17)12-15-8-19-16-12/h1-3,6,8,10H,4-5,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZJDQCJNIIMDBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=NOC=N2)C(=O)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(3-chlorophenyl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(azepan-1-ylsulfonyl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2813052.png)

![(4-(Mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(naphthalen-2-yl)methanone](/img/structure/B2813058.png)

![2-Amino-4-[4-(dimethylamino)piperidin-1-yl]benzonitrile](/img/structure/B2813060.png)

![4-[(3-Methylphenyl)methyl]triazolo[1,5-a]quinazolin-5-one](/img/structure/B2813061.png)